Cas no 1409431-63-5 (2-(4-chloro-3-fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid)

2-(4-クロロ-3-フルオロフェニル)-1-メチル-5-オキソピロリジン-3-カルボン酸は、高純度の有機化合物であり、医薬品中間体や材料科学分野での応用が期待されています。本製品は、特異的な分子構造(ピロリジン骨格にクロロフルオロフェニル基とカルボキシル基を有する)により、優れた化学的安定性と反応性を兼ね備えています。特に、創薬研究において標的分子としての利用価値が高く、精密有機合成における多段階反応にも適した特性を示します。HPLC分析による純度保証(通常99%以上)が行われており、研究用試薬としての信頼性を確保しています。

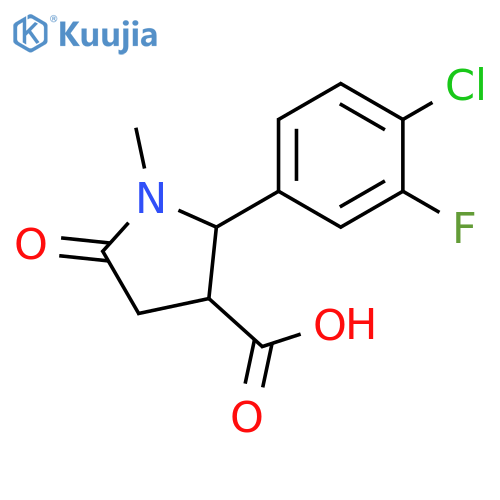

1409431-63-5 structure

商品名:2-(4-chloro-3-fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid

2-(4-chloro-3-fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2-(4-chloro-3-fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid

- 3-Pyrrolidinecarboxylic acid, 2-(4-chloro-3-fluorophenyl)-1-methyl-5-oxo-

-

- インチ: 1S/C12H11ClFNO3/c1-15-10(16)5-7(12(17)18)11(15)6-2-3-8(13)9(14)4-6/h2-4,7,11H,5H2,1H3,(H,17,18)

- InChIKey: GQIGTTZARNEUHS-UHFFFAOYSA-N

- ほほえんだ: N1(C)C(=O)CC(C(O)=O)C1C1=CC=C(Cl)C(F)=C1

じっけんとくせい

- 密度みつど: 1.4±0.1 g/cm3

- ふってん: 470.3±45.0 °C at 760 mmHg

- フラッシュポイント: 238.2±28.7 °C

- じょうきあつ: 0.0±1.2 mmHg at 25°C

2-(4-chloro-3-fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2-(4-chloro-3-fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM477030-1g |

2-(4-chloro-3-fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid |

1409431-63-5 | 95%+ | 1g |

$865 | 2023-01-01 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00974081-1g |

2-(4-Chloro-3-fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid |

1409431-63-5 | 95% | 1g |

¥3913.0 | 2023-04-02 | |

| Enamine | EN300-119239-1.0g |

2-(4-chloro-3-fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid, Mixture of diastereomers |

1409431-63-5 | 95% | 1g |

$785.0 | 2023-06-08 | |

| Enamine | EN300-119239-2.5g |

2-(4-chloro-3-fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid |

1409431-63-5 | 95% | 2.5g |

$1539.0 | 2023-11-13 | |

| Enamine | EN300-119239-5.0g |

2-(4-chloro-3-fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid, Mixture of diastereomers |

1409431-63-5 | 95% | 5g |

$2277.0 | 2023-06-08 | |

| Chemenu | CM477030-250mg |

2-(4-chloro-3-fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid |

1409431-63-5 | 95%+ | 250mg |

$379 | 2023-01-01 | |

| Enamine | EN300-119239-50mg |

2-(4-chloro-3-fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid |

1409431-63-5 | 95.0% | 50mg |

$182.0 | 2023-10-03 | |

| Enamine | EN300-119239-2500mg |

2-(4-chloro-3-fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid |

1409431-63-5 | 95.0% | 2500mg |

$1539.0 | 2023-10-03 | |

| Aaron | AR01A3LF-100mg |

2-(4-chloro-3-fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid |

1409431-63-5 | 95% | 100mg |

$399.00 | 2025-02-09 | |

| Enamine | EN300-119239-1g |

2-(4-chloro-3-fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid |

1409431-63-5 | 95% | 1g |

$785.0 | 2023-11-13 |

2-(4-chloro-3-fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid 関連文献

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

-

Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338

1409431-63-5 (2-(4-chloro-3-fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid) 関連製品

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1409431-63-5)2-(4-chloro-3-fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid

清らかである:99%

はかる:1g

価格 ($):513.0